molecular formula C16H15NO5 B5869084 4-nitrobenzyl (2-methylphenoxy)acetate

4-nitrobenzyl (2-methylphenoxy)acetate

Cat. No. B5869084
M. Wt: 301.29 g/mol
InChI Key: MNPMWWRREXSOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrobenzyl (2-methylphenoxy)acetate is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. It is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl (2-methylphenoxy)acetate involves the cleavage of the ester bond by enzymes such as proteases and kinases. The resulting product is 4-nitrobenzyl alcohol and 2-methylphenoxyacetic acid. This cleavage reaction can be monitored using various spectroscopic techniques such as UV-Vis and HPLC.
Biochemical and Physiological Effects:
4-nitrobenzyl (2-methylphenoxy)acetate has no known physiological effects. However, it can be toxic if ingested or inhaled. It should be handled with care and disposed of properly.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-nitrobenzyl (2-methylphenoxy)acetate in lab experiments is its high specificity towards certain enzymes. This allows for the selective detection of these enzymes in complex biological systems. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 4-nitrobenzyl (2-methylphenoxy)acetate in scientific research. One direction is the development of new chemical probes based on this compound to study other biological processes. Another direction is the optimization of the synthesis method to increase the yield and purity of the product. Additionally, the use of 4-nitrobenzyl (2-methylphenoxy)acetate in drug discovery and development is an area of active research.

Synthesis Methods

The synthesis of 4-nitrobenzyl (2-methylphenoxy)acetate involves the reaction between 4-nitrobenzyl chloride and 2-methylphenol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.

Scientific Research Applications

4-nitrobenzyl (2-methylphenoxy)acetate is widely used in scientific research as a chemical probe to study protein-protein interactions. It is used as a substrate for enzymes such as proteases and kinases. It is also used to study the mechanism of action of various drugs and to develop new drugs.

properties

IUPAC Name

(4-nitrophenyl)methyl 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-12-4-2-3-5-15(12)21-11-16(18)22-10-13-6-8-14(9-7-13)17(19)20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPMWWRREXSOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzyl (2-methylphenoxy)acetate

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